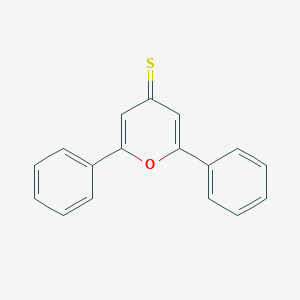
2,6-Diphenylpyran-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylpyran-4-thione (DPT) is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. DPT is a heterocyclic compound that contains a pyran ring with two phenyl rings attached to it. The compound has been studied extensively for its potential applications in the treatment of various diseases.
作用機序
The mechanism of action of 2,6-Diphenylpyran-4-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2,6-Diphenylpyran-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
生化学的および生理学的効果
2,6-Diphenylpyran-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 2,6-Diphenylpyran-4-thione has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. In addition, 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
One of the advantages of using 2,6-Diphenylpyran-4-thione in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities, which make it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using 2,6-Diphenylpyran-4-thione in lab experiments is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,6-Diphenylpyran-4-thione. One area of research is the development of new synthetic methods for 2,6-Diphenylpyran-4-thione. Another area of research is the elucidation of the mechanism of action of 2,6-Diphenylpyran-4-thione. Further studies are needed to determine the specific enzymes and genes that are targeted by 2,6-Diphenylpyran-4-thione. In addition, future research could focus on the development of new derivatives of 2,6-Diphenylpyran-4-thione with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2,6-Diphenylpyran-4-thione is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, the potential toxicity of 2,6-Diphenylpyran-4-thione at high concentrations may limit its use in certain experiments. Future research could focus on the development of new synthetic methods for 2,6-Diphenylpyran-4-thione, elucidation of the mechanism of action, and the development of new derivatives with improved biological activities and reduced toxicity.
合成法
2,6-Diphenylpyran-4-thione can be synthesized by the reaction of 2-hydroxyacetophenone with elemental sulfur and phenylboronic acid in the presence of a base. The reaction yields 2,6-Diphenylpyran-4-thione as a yellow crystalline solid with a melting point of 267-269°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
科学的研究の応用
2,6-Diphenylpyran-4-thione has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
特性
CAS番号 |
1029-95-4 |
|---|---|
製品名 |
2,6-Diphenylpyran-4-thione |
分子式 |
C17H12OS |
分子量 |
264.3 g/mol |
IUPAC名 |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



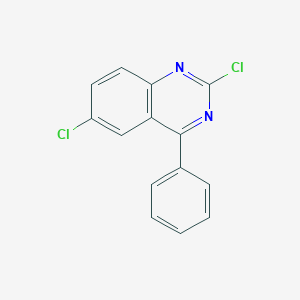
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
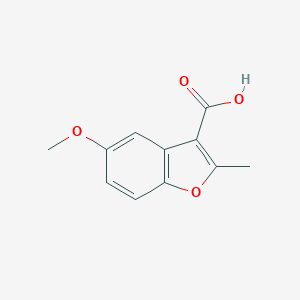
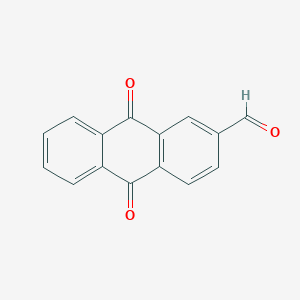
![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
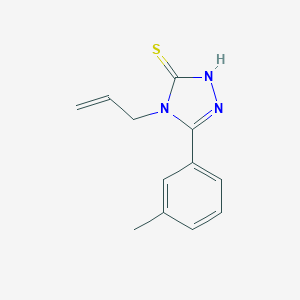
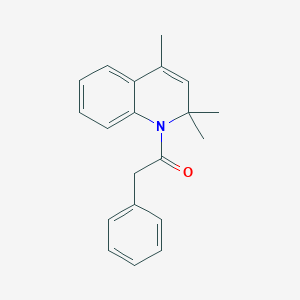
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
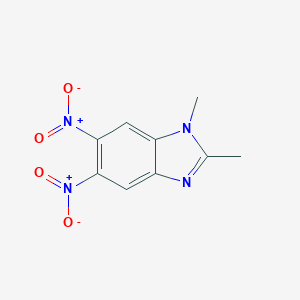
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
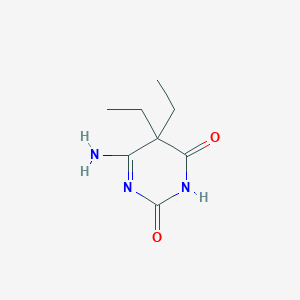
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)